Cas no 875616-74-3 (2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide)
2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide Chemical and Physical Properties
Names and Identifiers
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- 875616-74-3
- EN300-26681138
- AKOS034422879
- 2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide
- Z51632824
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- Inchi: 1S/C19H24N4OS/c1-13-14(2)16(10-20)18(22-15(13)3)25-11-17(24)23(4)19(12-21)8-6-5-7-9-19/h5-9,11H2,1-4H3
- InChI Key: FOQZBMMRKNXXMS-UHFFFAOYSA-N
- SMILES: S(C1C(C#N)=C(C)C(C)=C(C)N=1)CC(N(C)C1(C#N)CCCCC1)=O
Computed Properties
- Exact Mass: 356.16708258g/mol
- Monoisotopic Mass: 356.16708258g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 583
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 106Ų
2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26681138-0.05g |
2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide |
875616-74-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide
Comprehensive Analysis of 2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide (CAS No. 875616-74-3)
The compound 2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide (CAS No. 875616-74-3) is a highly specialized organic molecule with a unique structural framework. Its intricate design combines a pyridine core with cyano and sulfanyl functional groups, making it a subject of interest in pharmaceutical and agrochemical research. The presence of multiple methyl groups and a cyclohexyl moiety further enhances its potential applications in drug discovery and material science.
In recent years, the demand for nitrile-containing compounds like this one has surged due to their versatility in synthetic chemistry. Researchers are particularly intrigued by its potential as a kinase inhibitor or enzyme modulator, topics frequently searched in academic databases. The compound's CAS No. 875616-74-3 is often queried alongside terms such as "synthetic pathways", "biological activity", and "structure-activity relationship", reflecting its relevance in modern medicinal chemistry.
The 2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl] segment of the molecule is notable for its electron-withdrawing properties, which could influence binding affinity in target proteins. Meanwhile, the N-(1-cyanocyclohexyl)-N-methylacetamide portion introduces steric complexity, a feature increasingly explored in fragment-based drug design (FBDD). This aligns with trending searches on "scaffold optimization" and "molecular docking" in AI-driven drug discovery platforms.
From a synthetic perspective, the compound's sulfanyl bridge offers opportunities for further derivatization, a hot topic in click chemistry forums. Its cyano groups also make it a candidate for bioisostere replacement strategies, frequently discussed in Q&A platforms like ResearchGate. Analytical challenges such as HPLC purification and NMR characterization of such multi-functional molecules are commonly searched technical pain points.
Environmental and regulatory aspects of nitrile-based compounds are another growing concern among users. While this specific molecule isn't flagged under hazardous classifications, its degradation products and metabolic pathways are valid subjects for ecological impact studies - a niche with rising search volume in green chemistry circles.
In material science applications, the compound's thermal stability (a frequently compared parameter in patent searches) and potential as a ligand precursor for metal-organic frameworks (MOFs) are under investigation. The trimethylpyridine unit particularly interests researchers studying coordination chemistry, as evidenced by citation trends in recent ACS publications.
The commercial availability of CAS 875616-74-3 remains limited, driving searches for custom synthesis services and bulk suppliers. Its patent landscape shows clustering around heterocyclic therapeutics, with particular emphasis on neurodegenerative disease applications - a trending intersection in pharmaceutical SEO keywords.
For analytical chemists, method development for this compound often involves troubleshooting mass spectrometry fragmentation patterns and column selection for chiral separation - technical queries dominating chromatography forums. The methylacetamide component's conformational flexibility also prompts molecular modeling discussions about rotatable bond counts in drug-likeness predictions.
Emerging research directions include exploring its photophysical properties for sensor applications, tapping into the booming fluorescent probe market. The compound's dual cyano functionality makes it a candidate for intramolecular charge transfer studies, a niche with growing publication output in physical chemistry journals.
In formulation science, the logP calculations and solubility parameters of this molecule generate substantial algorithmic search traffic, especially when combined with terms like "preformulation screening". Its crystalline polymorph stability is another less-searched but technically crucial aspect for patent attorneys monitoring solid-state chemistry developments.
The compound's IUPAC name complexity itself drives educational searches about systematic nomenclature rules, particularly among chemistry students using AI-powered study tools. Meanwhile, its substructure similarity to known bioactive molecules keeps it relevant in virtual screening workflows - a major focus area in computational chemistry blogs.
Industrial scale-up considerations for 875616-74-3 involve searches around catalytic hydrogenation of the nitrile groups and waste stream management - operational concerns rising in process chemistry discussions. The cost analysis of starting materials for its synthesis also features prominently in CRO procurement queries.
From a safety perspective, while not classified as hazardous, proper handling of its powder form (a frequently overlooked search aspect) requires standard engineering controls - a topic gaining traction in EHS (Environment, Health and Safety) professional networks. The compound's stability under various pH conditions is another practical consideration for formulation scientists.
In conclusion, 2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide represents a multifaceted research compound bridging medicinal chemistry, materials science, and analytical technology. Its growing presence in scientific literature and search trends underscores its potential across multiple disciplines, with particular promise in targeted drug discovery and functional material development.
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